molecular formula C10H18BrNO2 B2998000 Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate CAS No. 2137587-42-7

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate

Cat. No.: B2998000
CAS No.: 2137587-42-7
M. Wt: 264.163
InChI Key: OACMKTWDXOQYRD-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a versatile chemical compound used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include bases like cesium carbonate and solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential use in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a different alkyl chain length.

    Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

Uniqueness

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring and bromomethyl group, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMKTWDXOQYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287271-88-7, 2137037-13-7
Record name tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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